CHOLINE BITARTRATE

Descripción general

Descripción

Bitartrato de colina: es un compuesto orgánico que es una sal de colina y ácido tartárico. Se usa comúnmente como un suplemento dietético para proporcionar colina, un nutriente esencial que juega un papel crucial en varios procesos fisiológicos, incluyendo la síntesis de neurotransmisores, la estructura de la membrana celular y el metabolismo de los lípidos . El bitartrato de colina es conocido por sus posibles efectos de mejora cognitiva y beneficios para la salud .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : El bitartrato de colina se puede sintetizar mediante la reacción química de trimetilamina con óxido de etileno y agua, seguida de una reacción con ácido tartárico . El proceso involucra la formación del catión colina a partir de trimetilamina y óxido de etileno, que luego se combina con el anión bitartrato derivado del ácido tartárico para formar el compuesto final .

Métodos de producción industrial: : En entornos industriales, la preparación de bitartrato de colina implica la reacción de ácido tartárico y trimetilamina en una proporción molar de 0.8-1.2:2 para formar tartrato de trimetilamina. Luego se agrega óxido de etileno al tartrato de trimetilamina en una proporción molar de 1:2 para generar tartrato de dicolina. Finalmente, se agrega ácido tartárico al tartrato de dicolina en una proporción molar de 1:0.8-1.2, y el producto se obtiene mediante concentración, cristalización y secado .

Análisis De Reacciones Químicas

Tipos de reacciones: : El bitartrato de colina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones para estas reacciones varían según el resultado deseado.

Principales productos formados: : Los principales productos formados a partir de estas reacciones incluyen acetilcolina, un neurotransmisor esencial para el aprendizaje y la memoria, y lecitina, una grasa esencial para las células del cuerpo .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Choline bitartrate has been studied for its potential to enhance cognitive performance. Research indicates that it may improve visuomotor performance in healthy individuals. A study involving 28 participants found that those who ingested 2 grams of this compound performed better on a visuomotor aiming task compared to those who received a placebo. The results showed a significant decrease in pupil size—a biomarker for cognitive engagement—after choline intake, which correlated with improved task performance .

Table 1: Effects of this compound on Cognitive Performance

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Study 1 | 28 healthy individuals | 2 g | Improved visuomotor performance |

| Study 2 | 40 participants | 2–2.5 g | No significant memory enhancement |

| Study 3 | 42 postmenopausal women | 1 g | Increased circulating free choline |

Memory Function

The effects of this compound on memory functions have yielded mixed results. A double-blind, placebo-controlled study found no acute effects on memory performance in healthy young adults following supplementation with this compound. Participants engaged in various memory tasks one hour after ingestion but did not exhibit significant improvements compared to the placebo group . This contrasts with animal studies that suggest potential cognitive benefits from choline supplementation.

Cardiovascular Health

This compound may also play a role in cardiovascular health. Increased dietary intake of choline has been associated with lower homocysteine levels, which are linked to cardiovascular diseases. A review highlighted that adequate choline intake could benefit heart health by potentially reducing the risk factors associated with heart disease .

Table 2: this compound and Cardiovascular Health Studies

| Study | Participants | Dosage | Findings |

|---|---|---|---|

| Randomized trial | 96 patients with type 2 diabetes | 500 mg/d | Improved endothelial function when combined with magnesium |

| Cross-over study | 23 men and women with metabolic syndrome | 400 mg/d (3 eggs) + this compound | No significant effects on gut microbiota |

Neuroprotection and Aging

This compound has been investigated for its neuroprotective properties, particularly in aging populations. Some studies suggest that higher levels of choline intake correlate with better cognitive performance among older adults . Additionally, preclinical studies have shown that choline supplementation can promote neuronal differentiation and protect against neurotoxicity in certain experimental models .

Clinical Case Studies

- Visuomotor Performance : In a controlled trial, participants who received this compound demonstrated improved accuracy in hitting targets during a visuomotor task, suggesting its potential as a cognitive enhancer for tasks requiring coordination and focus .

- Memory Function : A comprehensive review of multiple studies indicated that while animal models show promise for memory enhancement through choline supplementation, human studies often yield inconclusive results regarding immediate memory benefits .

Mecanismo De Acción

El bitartrato de colina proporciona colina, que es un precursor de la acetilcolina, un importante neurotransmisor involucrado en la formación de la memoria, la atención, el aprendizaje y la función cognitiva general . La colina también es una parte importante del grupo de cabeza polar de la fosfatidilcolina, que juega un papel vital en el mantenimiento de la integridad de la membrana celular . Además, la colina se oxida en el cuerpo para formar betaína, que convierte la homocisteína en metionina, un proceso importante para la salud cardiovascular .

Comparación Con Compuestos Similares

Alfa-GPC: : Alfa-GPC (L-alfa-glicerilfosforilcolina) es otro compuesto colinérgico conocido por su alta biodisponibilidad y su capacidad para cruzar la barrera hematoencefálica. Se utiliza a menudo por sus efectos agudos sobre la función cognitiva, incluidas las mejoras en la memoria, la concentración y el aprendizaje .

Citicolina: : La citicolina (CDP-colina) es otra fuente de colina que es altamente biodisponible y eficaz para mejorar la función cognitiva. Es conocida por su papel en la promoción de la formación de la membrana celular cerebral y la neuroreparación .

Comparación: : Si bien el bitartrato de colina es una fuente de colina económica y ampliamente utilizada, tiene una biodisponibilidad más baja en comparación con Alpha-GPC y Citicolina. Alpha-GPC y Citicolina son más efectivas para cruzar la barrera hematoencefálica y proporcionar beneficios cognitivos agudos .

Compuestos similares

- Alfa-GPC (L-alfa-glicerilfosforilcolina)

- Citicolina (CDP-colina)

- Cloruro de colina

- Citrato de colina

El bitartrato de colina sigue siendo una opción popular debido a su asequibilidad y efectividad para proporcionar colina para varias funciones fisiológicas.

Actividad Biológica

Choline bitartrate is a quaternary ammonium compound that serves as a significant source of choline, an essential nutrient involved in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease, particularly in relation to cognitive function, gut microbiota, and cancer.

Overview of this compound

This compound is a salt formed from choline and tartaric acid. It is commonly used as a dietary supplement due to its role as a precursor for acetylcholine, a neurotransmitter essential for memory and muscle control. This compound contains approximately 41.1% choline by molecular weight, meaning that a typical dose provides a substantial amount of this critical nutrient.

Choline is primarily metabolized in the liver, where it undergoes several transformations:

- Uptake : Choline enters cells via specific transporters located in the cell membrane.

- Phosphorylation : Once inside the cell, choline is phosphorylated by choline kinase to form phosphocholine.

- Synthesis of Phosphatidylcholine (PtdCho) : Phosphocholine is further converted into PtdCho, a vital component of cell membranes.

- Acetylcholine Production : Choline is also used to synthesize acetylcholine, which plays a crucial role in neurotransmission.

1. Cognitive Function

This compound has been investigated for its potential effects on cognitive performance:

- A randomized controlled trial demonstrated that supplementation with 2 g of this compound improved visuomotor performance but did not significantly enhance memory functions in healthy adults .

- Another study found no acute effects on memory performance following choline supplementation in young participants, suggesting that while choline is critical for neurotransmitter synthesis, its immediate impact on cognitive tasks may be limited .

2. Gut Microbiota Modulation

Recent research indicates that choline supplementation can influence gut microbiome composition:

- A study reported that choline enhances gut microbiome diversity and promotes intestinal epithelial activity . Meta-genomic analyses revealed activation of pathways associated with steroid hormone biosynthesis and degradation of environmental pollutants.

- In vitro studies using porcine intestinal cell lines showed that choline promotes cell proliferation while inhibiting apoptosis, indicating potential benefits for gut health .

3. Cancer Implications

Choline metabolism has been linked to cancer biology:

- Dysregulated choline metabolism can contribute to tumorigenesis and cancer progression. Elevated levels of phosphocholine have been observed in various cancers, suggesting a role for choline in cellular proliferation and survival .

- The interplay between choline metabolism and oncogenic processes highlights the need for further research into how dietary choline influences cancer risk and progression.

Case Studies and Clinical Trials

Several clinical trials have assessed the effects of this compound on health outcomes:

Propiedades

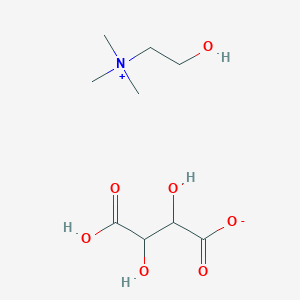

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |

| Details | Thomson Healthcare. PDR for Nutritional Supplements. Thomson Health Care Inc. Montvale, NJ. p.90 (2001) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.